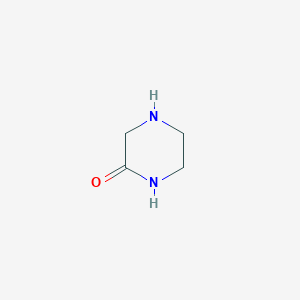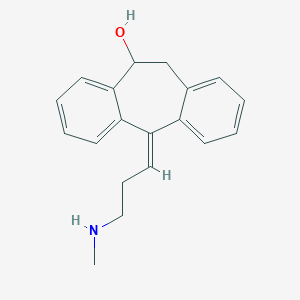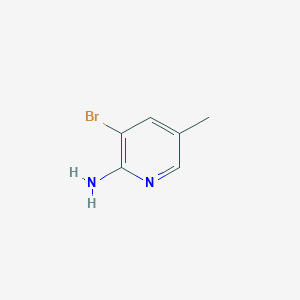
3-ニトロ-L-チロシン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid: is a deuterated analog of a phenylalanine derivative. This compound is characterized by the presence of three deuterium atoms, a hydroxyl group, and a nitro group on the phenyl ring. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
科学的研究の応用
Chemistry:
- Used as a tracer in reaction mechanisms to study isotope effects.
- Employed in the synthesis of deuterated pharmaceuticals to improve metabolic stability.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding enzyme-substrate interactions by providing isotopic labeling.
Medicine:
- Deuterated analogs are used in drug development to enhance the pharmacokinetic properties of drugs.
- Investigated for potential therapeutic applications due to altered metabolic profiles.
Industry:
- Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
- Used in the development of stable isotopic standards for mass spectrometry.
作用機序
Target of Action
The primary target of 3-Nitro-L-tyrosine-d3, also known as (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, is Glutathione reductase, a mitochondrial enzyme . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.
Mode of Action
3-Nitro-L-tyrosine-d3 is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . The compound’s interaction with its targets leads to the nitration of tyrosine residues, which can alter protein function and signaling pathways .
Biochemical Pathways
The formation of 3-Nitro-L-tyrosine-d3 is part of a broader biochemical pathway involving the reaction of nitric oxide (·NO) with oxygen in various forms in aqueous media . This reaction leads to the formation of peroxynitrite (ONOO−), a potent oxidant and nitrating agent . The production of ONOO− can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation .
Pharmacokinetics
It is known that the extent of tyrosine nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
Result of Action
The nitration of tyrosine residues by 3-Nitro-L-tyrosine-d3 can lead to alterations in protein function and signaling pathways . For example, nitration of Tyr385 of cyclooxygenase (COX) by using a very high molar excess of synthetic peroxynitrite over COX is associated with little loss of activity .
Action Environment
The action of 3-Nitro-L-tyrosine-d3 is influenced by various environmental factors. For instance, the presence of thiols can inhibit the formation of 3-nitro-L-tyrosine, while the presence of CO2 (usually supplied as bicarbonate) can elevate it
生化学分析
Biochemical Properties
3-Nitro-L-tyrosine-d3 interacts with a variety of enzymes, proteins, and other biomolecules. Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
Cellular Effects
3-Nitro-L-tyrosine-d3 has significant effects on various types of cells and cellular processes. It can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Nitro-L-tyrosine-d3 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-L-tyrosine-d3 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Nitro-L-tyrosine-d3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the deuterium atoms through a deuterium exchange reaction. This can be achieved by treating the precursor with deuterated reagents under specific conditions. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions followed by nitration and hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is essential to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
類似化合物との比較
Phenylalanine: The non-deuterated analog with similar structural features but different isotopic composition.
Tyrosine: Contains a hydroxyl group on the phenyl ring but lacks the nitro group.
Nitrophenylalanine: Similar to the compound but without deuterium atoms.
Uniqueness:
- The presence of deuterium atoms makes (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid unique in terms of its isotopic labeling, which can significantly alter its physical and chemical properties.
- The combination of hydroxyl and nitro groups on the phenyl ring provides distinct reactivity and interaction profiles compared to other similar compounds.
This detailed article provides a comprehensive overview of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UOCCHMHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
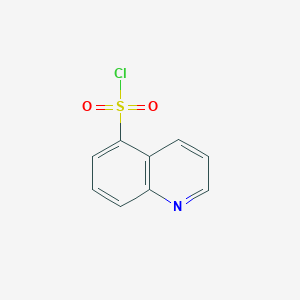
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
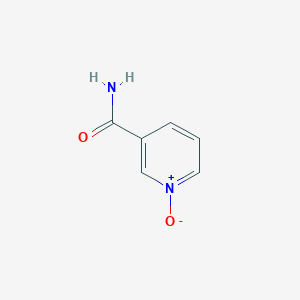
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
